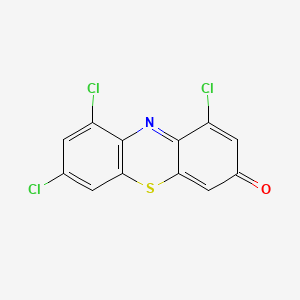
2-(Dimethylamino)dodecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)dodecan-1-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by a long carbon chain with a dimethylamino group attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Dimethylamino)dodecan-1-OL typically involves the reaction of 1-dodecanol with dimethylamine. One common method is the transesterification process, where 1-dodecanol is combined with a dimethylamino-containing ester in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)dodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecane.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
2-(Dimethylamino)dodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane fluidity and lipid interactions.
Industry: Utilized in the production of detergents, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)dodecan-1-OL involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This property makes it useful as a penetration enhancer in transdermal drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanol: A primary alcohol with similar applications but lacks the dimethylamino group.
Dodecylamine: Contains an amino group but lacks the hydroxyl group.
Lauryl alcohol: Another name for 1-dodecanol, used interchangeably in some contexts.
Uniqueness
2-(Dimethylamino)dodecan-1-OL is unique due to the presence of both a dimethylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, particularly in enhancing membrane interactions and drug delivery .
Propriétés
Numéro CAS |
54010-22-9 |
|---|---|
Formule moléculaire |
C14H31NO |
Poids moléculaire |
229.40 g/mol |
Nom IUPAC |
2-(dimethylamino)dodecan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-14(13-16)15(2)3/h14,16H,4-13H2,1-3H3 |
Clé InChI |
CSSVTQCWYGWGPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CO)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



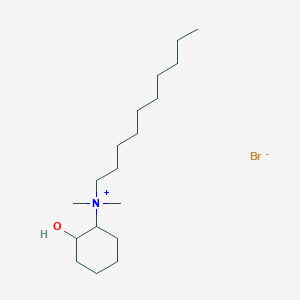
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
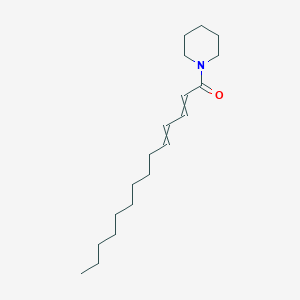
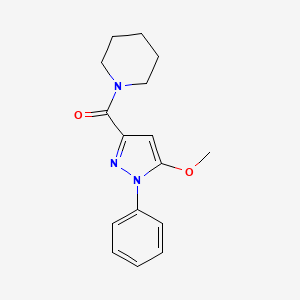
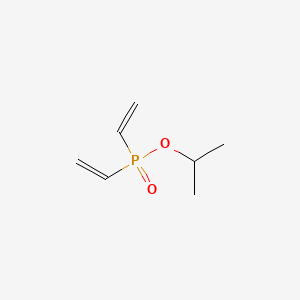
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
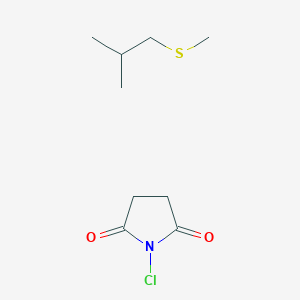
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
